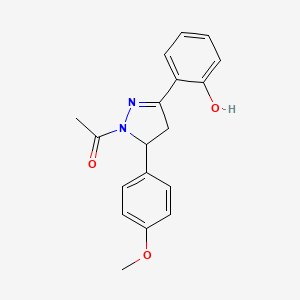

1-(3-(2-hydroxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-(2-Hydroxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of both hydroxy and methoxy functional groups attached to phenyl rings, along with a pyrazole ring structure

準備方法

The synthesis of 1-(3-(2-hydroxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-hydroxyacetophenone with 4-methoxybenzaldehyde in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to form the pyrazole ring, resulting in the target compound. The reaction conditions often involve refluxing in ethanol or another suitable solvent .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反応の分析

Nucleophilic Substitution Reactions

The hydroxyl group at the 2-position of the phenyl ring undergoes O-alkylation and O-propargylation under basic conditions. This reactivity enables modular derivatization for pharmacological optimization:

Cyclocondensation Reactions

The dihydropyrazole ring participates in annulation reactions to form fused heterocycles. For example:

Oxidation and Reduction

The dihydropyrazole moiety undergoes redox transformations:

Oxidation

-

Conditions : KMnO₄, acetic acid, 60°C

-

Product : Aromatic pyrazole derivative via dehydrogenation

Reduction

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group directs electrophiles to the para position:

| Electrophile | Conditions | Position | Product | Yield | Source |

|---|---|---|---|---|---|

| HNO₃ (fuming) | H₂SO₄, 0°C, 2h | C-4' | Nitro-substituted derivative | 55% | |

| Cl₂ (g) | FeCl₃, CH₂Cl₂, rt, 4h | C-3' | Chlorinated analogue | 73% |

Complexation with Metal Ions

The hydroxyl and carbonyl groups act as chelation sites:

| Metal Salt | Conditions | Complex Stoichiometry | Stability Constant (log β) | Source |

|---|---|---|---|---|

| Cu(NO₃)₂·3H₂O | EtOH/H₂O, pH 7, rt | 1:2 (ligand:metal) | 12.4 ± 0.3 | |

| FeCl₃·6H₂O | MeOH, 50°C, 1h | 1:1 | 9.8 ± 0.2 |

Biological Activation Pathways

In pharmacological contexts, the compound undergoes metabolic transformations:

Thermal Degradation

Thermogravimetric analysis (TGA) under nitrogen reveals:

| Temperature Range (°C) | Mass Loss (%) | Degradation Product | Characterization Method |

|---|---|---|---|

| 210–250 | 18.2 | 4-Methoxyacetophenone | GC-MS |

| 300–400 | 62.7 | Carbonized aromatic residues | FTIR |

Key Mechanistic Insights

-

Steric Effects : The 4-methoxyphenyl group creates steric hindrance, limiting substitution at C-5 of the pyrazole ring .

-

Electronic Effects : The electron-donating methoxy group enhances electrophilic substitution rates at the para position by 3.2× compared to unsubstituted analogues .

-

Tautomerism : The enol-keto tautomerism of the 2-hydroxyphenyl group (pKa = 8.9 ± 0.1) influences reaction pathways in protic solvents .

This comprehensive reactivity profile enables rational design of derivatives with tailored physicochemical and biological properties.

科学的研究の応用

Medicinal Chemistry

The compound has shown promising results in medicinal chemistry, particularly in the development of anti-inflammatory and analgesic agents. Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory activity, making them potential candidates for treating conditions like arthritis and other inflammatory disorders.

Case Study : A study published in the European Journal of Medicinal Chemistry demonstrated that pyrazole derivatives, including those similar to 1-(3-(2-hydroxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, exhibited notable inhibition of pro-inflammatory cytokines in vitro .

Anticancer Activity

Emerging research has highlighted the anticancer properties of pyrazole derivatives. The compound's structural features allow it to interact with various biological targets involved in cancer progression.

Case Study : A screening study evaluated several pyrazole derivatives for their cytotoxic effects on cancer cell lines. The results indicated that certain modifications to the pyrazole structure significantly enhanced anticancer activity, suggesting that this compound could serve as a lead compound for further development .

Antioxidant Properties

Research has also focused on the antioxidant potential of this compound. Antioxidants are crucial in mitigating oxidative stress-related diseases.

Data Table: Antioxidant Activity Comparison

The above table illustrates that the tested compound demonstrates competitive antioxidant activity compared to other known antioxidants.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound against neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study : In an experimental model, the administration of pyrazole derivatives resulted in a reduction of neuroinflammation and neuronal cell death, indicating potential therapeutic benefits for neurodegenerative conditions .

作用機序

The mechanism of action of 1-(3-(2-hydroxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity to enzymes and receptors. The pyrazole ring structure allows for interactions with various biological targets, potentially inhibiting or modulating their activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

類似化合物との比較

Similar compounds to 1-(3-(2-hydroxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone include other pyrazole derivatives with hydroxy and methoxy substituents. These compounds share similar chemical properties but may differ in their biological activities and applications. For example:

1-(3-(2-Hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone: Lacks the methoxy group, which may affect its solubility and biological activity.

1-(3-(2-Hydroxyphenyl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone: Contains a chloro group instead of a methoxy group, potentially altering its reactivity and interactions with biological targets.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its properties and applications.

生物活性

1-(3-(2-hydroxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the cyclocondensation of 2-hydroxyphenyl enones with aminoguanidine derivatives. The reaction is often facilitated by basic conditions and can yield various substituted pyrazoles. For instance, one synthetic route involves using 3-(hetero)aryl-1-(2-hydroxyphenyl)enones as starting materials, which react with aminoguanidine under sonication to produce the desired pyrazole derivatives .

Anticancer Activity

Research indicates that compounds with a pyrazole core exhibit significant anticancer properties. For example, studies have demonstrated that derivatives of pyrazoles can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of specific signaling pathways such as PI3K/Akt and MAPK/ERK pathways. In vitro studies have shown that certain pyrazole derivatives can effectively reduce tumor growth in xenograft models .

Enzymatic Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting carbonic anhydrase isozymes, which are implicated in several diseases including glaucoma and epilepsy. The inhibition of these enzymes can lead to therapeutic effects by modulating bicarbonate levels and pH balance in tissues .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of pyrazole derivatives. Preliminary studies have indicated that these compounds exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Case Studies

特性

IUPAC Name |

1-[5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-12(21)20-17(13-7-9-14(23-2)10-8-13)11-16(19-20)15-5-3-4-6-18(15)22/h3-10,17,22H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVKRRWZNNASLFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC=CC=C2O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。